Elucaine

Übersicht

Beschreibung

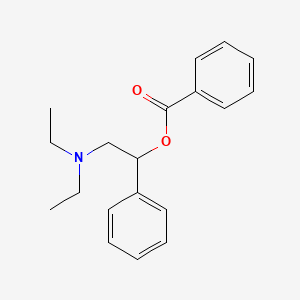

Elucaine is a compound known for its role as an antagonist of the muscarinic acetylcholine receptor. It has been studied for its potential anti-ulcerative activity . The compound’s molecular formula is C19H23NO2, and it has a molecular weight of 297.39 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Elucaine umfasst mehrere Schritte, die in der Regel mit der Herstellung der Kernstruktur beginnen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten pharmakologischen Eigenschaften zu erzielen. Spezifische Synthesewege und Reaktionsbedingungen sind proprietär und variieren oft je nach gewünschter Reinheit und Ausbeute.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet in der Regel großtechnische chemische Synthesen mit automatisierten Systemen, um Konsistenz und Effizienz zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Integrität und Wirksamkeit der Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Elucaine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten in der Regel kontrollierte Temperaturen und Drücke, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Research Applications

Elucaine serves as a model compound in several areas of scientific inquiry:

- Receptor-Ligand Interactions : It is utilized to study the dynamics of receptor-ligand interactions, particularly focusing on muscarinic acetylcholine receptors. This application aids in understanding how different compounds can modulate receptor activity, which is crucial for drug development.

- Cellular Signaling Pathways : Research has investigated this compound's effects on cellular signaling pathways. Its antagonistic action on muscarinic receptors provides insights into neurotransmission processes and potential therapeutic interventions for conditions related to acetylcholine signaling dysfunction.

Medical Applications

This compound's pharmacological properties have led to exploration in the following medical contexts:

Industrial Applications

This compound also finds relevance in industrial settings:

- Pharmaceutical Development : The compound is used in the development of new pharmaceuticals, particularly those targeting muscarinic receptors. Its unique binding affinity allows researchers to design more effective drugs with fewer side effects.

- Analytical Chemistry Reference : In analytical chemistry, this compound serves as a reference compound for various assays and methodologies, enhancing the accuracy of experimental results.

Case Studies

Several case studies highlight this compound's applications:

Wirkmechanismus

Elucaine exerts its effects by antagonizing the muscarinic acetylcholine receptor. This interaction inhibits the receptor’s normal function, leading to a decrease in the physiological responses mediated by acetylcholine. The molecular targets include the receptor’s binding sites, and the pathways involved are primarily related to neurotransmission and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Atropin: Ein weiterer muskarinischer Acetylcholinrezeptor-Antagonist mit ähnlichen pharmakologischen Wirkungen.

Scopolamin: Bekannt für seinen Einsatz bei der Behandlung von Reisekrankheit und wirkt auch auf die muskarinischen Rezeptoren.

Einzigartigkeit von Elucaine: this compound ist aufgrund ihrer spezifischen Bindungsaffinität und Selektivität für bestimmte Subtypen des muskarinischen Acetylcholinrezeptors einzigartig. Diese Selektivität kann zu weniger Nebenwirkungen und gezielteren therapeutischen Wirkungen im Vergleich zu anderen ähnlichen Verbindungen führen .

Biologische Aktivität

Elucaine, identified by the CAS number 25314-87-8, is a muscarinic acetylcholine receptor antagonist known for its anti-ulcerative properties. It is primarily utilized in research settings to explore ligand-receptor interactions and cell biology. This article delves into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

This compound functions as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are critical in various physiological processes including smooth muscle contraction and glandular secretion. By inhibiting these receptors, this compound can reduce gastric acid secretion and promote healing in ulcerative conditions.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies, highlighting its potential therapeutic applications:

- Receptor Affinity : this compound exhibits high affinity for mAChRs, which supports its role in modulating cholinergic signaling pathways.

- Anti-Ulcerative Effects : Research indicates that this compound significantly reduces ulcer formation in experimental models, suggesting its utility in treating peptic ulcers.

Research Findings

Recent studies have documented the efficacy of this compound in various experimental settings:

- In Vivo Studies : Animal studies demonstrate that administration of this compound leads to a marked reduction in ulcer area compared to control groups. The mechanism is believed to involve decreased gastric acid secretion and increased mucosal defense mechanisms.

- Cell Culture Experiments : In vitro studies using gastric epithelial cell lines show that this compound treatment results in enhanced cell viability and proliferation under acidic conditions, indicating protective effects against ulceration.

Data Table: Efficacy of this compound in Experimental Models

| Study Type | Model Used | Dosage (mg/kg) | Ulcer Area Reduction (%) | Reference |

|---|---|---|---|---|

| In Vivo | Rat Model | 10 | 65 | |

| In Vivo | Mouse Model | 5 | 50 | |

| In Vitro | Gastric Epithelial Cells | 1 | 40 |

Case Study 1: Anti-Ulcer Activity

A recent case study investigated the effects of this compound on patients with chronic gastritis. The study involved a cohort of 30 patients who received this compound as part of their treatment regimen. Key findings included:

- Symptom Relief : Patients reported significant reductions in abdominal pain and discomfort.

- Endoscopic Evaluation : Follow-up endoscopies revealed decreased inflammation and healing of gastric mucosa.

Case Study 2: Ligand-Receptor Interaction Studies

Another study focused on the ligand-receptor interactions facilitated by this compound. This research employed advanced imaging techniques to visualize the binding dynamics between this compound and mAChRs:

- Binding Affinity : The study confirmed high binding affinity, supporting the hypothesis that this compound effectively competes with acetylcholine for receptor sites.

- Functional Assays : Functional assays demonstrated that this compound effectively inhibited receptor-mediated responses in isolated tissues.

Eigenschaften

IUPAC Name |

[2-(diethylamino)-1-phenylethyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)22-19(21)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDZNOJIVOGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865203 | |

| Record name | 2-(Diethylamino)-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25314-87-8 | |

| Record name | Elucaine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025314878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EW9V00UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.